molecular formula C12H10N2S B1523436 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile CAS No. 1271668-66-6

5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile

Cat. No. B1523436
M. Wt: 214.29 g/mol
InChI Key: NCKUJEKNJAMMGL-UHFFFAOYSA-N
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Description

“5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile” is a chemical compound with the molecular formula C12H10N2S . It is a versatile material used in scientific research.


Synthesis Analysis

Thiophene derivatives, such as “5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile” can be represented by the InChI code: 1S/C12H10N2S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene-2-carbonitrile, a related compound, has been used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .


Physical And Chemical Properties Analysis

The molecular weight of “5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile” is 214.29 . It appears as a light yellow solid .

Scientific Research Applications

Conformational Polymorphism in Pharmaceuticals

5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile and its analogs have been explored for their unique conformational polymorphism in pharmaceutical solids, which is crucial for understanding the molecular structure and stability of drug compounds. Such studies use solid-state NMR and electronic structure calculations to investigate the molecular conformation across different polymorphic forms, highlighting the sensitivity of NMR spectra to molecular conformation changes (Smith et al., 2006). This research is pivotal for pharmaceutical development, providing insights into the stability and crystalline forms of drugs.

Thermochemistry and Polymorphism

The compound and its related structures have been subject to thermochemical and polymorphism studies, elucidating the stability relationships between different polymorphs and their conformational dynamics. These studies offer valuable information on the thermodynamic stability and solvatochromic behavior of pharmaceutical compounds, leading to better drug design and development strategies (Yu et al., 2000).

Antimicrobial Activity

Synthesis and evaluation of novel Schiff bases derived from 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile have shown promising antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents, with some derivatives exhibiting excellent activity compared to standard drugs (Puthran et al., 2019).

Corrosion Inhibition

Studies on derivatives of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in industrial processes, where corrosion resistance is crucial for material longevity and safety (Verma et al., 2015).

Antiarrhythmic and Antianxiety Activities

The exploration of thiophene derivatives, including 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile, in pharmacological studies, reveals their potential as antiarrhythmic and antianxiety agents. Such research contributes to the development of new therapeutic options for treating arrhythmias and anxiety (Amr et al., 2010).

Photovoltaic Applications

Investigations into the electronic properties of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile-based compounds have found applications in photovoltaic devices. These studies aim to enhance the efficiency and performance of solar cells through improved molecular design and understanding of charge transfer mechanisms (Gupta et al., 2015).

Future Directions

Thiophene-based analogs have been the subject of growing interest among scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile” could involve further exploration of its potential applications in medicinal chemistry and other fields of scientific research.

properties

IUPAC Name

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKUJEKNJAMMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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